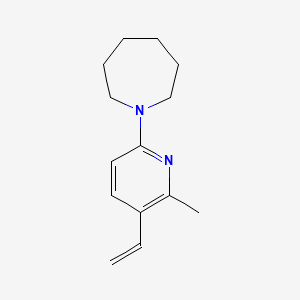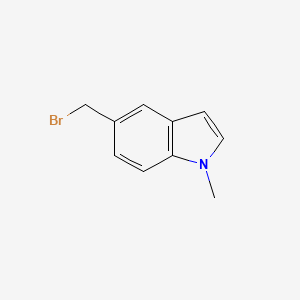
5-(Bromomethyl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the bromomethylation reaction, where 1-methylindole is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indole can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 5-(Azidomethyl)-1-methyl-1H-indole.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: 5-Methyl-1-methyl-1H-indole.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-1-methyl-1H-indole is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
- 5-(Chloromethyl)-1-methyl-1H-indole
- 5-(Fluoromethyl)-1-methyl-1H-indole
- 5-(Iodomethyl)-1-methyl-1H-indole
Comparison: 5-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The compound’s reactivity and stability balance make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3 |
Clé InChI |
ZQLQEWCMUPSWPX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



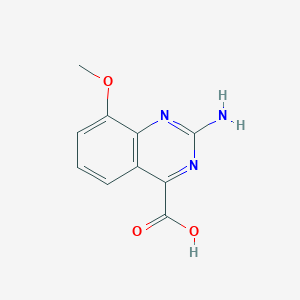
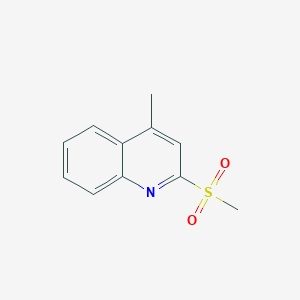

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
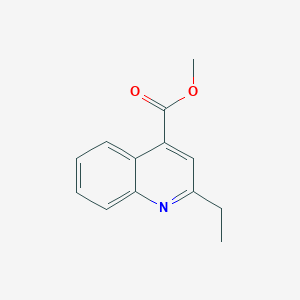


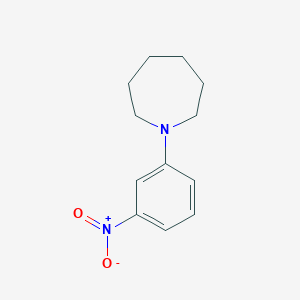
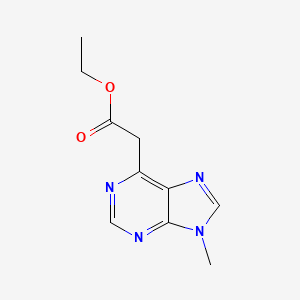

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

